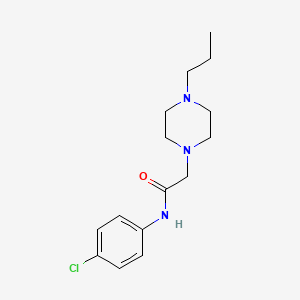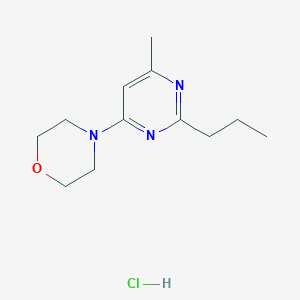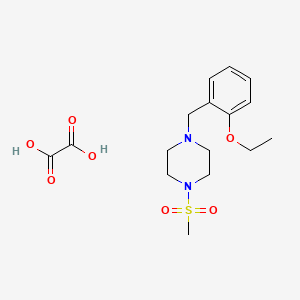
N-(4-chlorophenyl)-2-(4-propyl-1-piperazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(4-propyl-1-piperazinyl)acetamide, also known as fipronil, is a potent insecticide that belongs to the phenylpyrazole chemical family. Fipronil has been widely used in agriculture and public health programs due to its effectiveness against various pests, including fleas, ticks, ants, and termites. In recent years, fipronil has gained attention for its potential impact on the environment and human health.
作用机制
Fipronil acts by blocking the passage of chloride ions through GABA-gated chloride channels in the nervous system of insects. This leads to hyperexcitation of the nervous system, which ultimately results in paralysis and death of the insect. Fipronil has a high affinity for GABA receptors, which makes it highly effective against a wide range of insect pests.
Biochemical and Physiological Effects:
Fipronil has been shown to have a wide range of biochemical and physiological effects on insects. These include disruption of the nervous system, inhibition of enzyme activity, and disruption of energy metabolism. Fipronil has also been shown to have toxic effects on non-target organisms, such as bees and other pollinators, which has raised concerns about its impact on the environment.
实验室实验的优点和局限性
Fipronil has several advantages for use in laboratory experiments, including its high potency and broad-spectrum activity against a wide range of insect pests. However, its toxicity to non-target organisms and potential impact on the environment must be carefully considered when designing experiments. In addition, the cost of N-(4-chlorophenyl)-2-(4-propyl-1-piperazinyl)acetamide can be a limiting factor for some research projects.
未来方向
There are several potential future directions for research on N-(4-chlorophenyl)-2-(4-propyl-1-piperazinyl)acetamide. One area of interest is the development of new insecticides that are more selective and less harmful to non-target organisms. Another area of research is the development of new drugs based on the antifungal and antiviral properties of this compound. Finally, further research is needed to fully understand the potential impact of this compound on the environment and human health, and to develop strategies for minimizing its impact while still maintaining its effectiveness as an insecticide.
合成方法
Fipronil can be synthesized by reacting 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)sulfinyl)pyrazole with propylamine in the presence of acetic acid. The resulting compound is then acetylated with acetic anhydride to yield N-(4-chlorophenyl)-2-(4-propyl-1-piperazinyl)acetamide. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps.
科学研究应用
Fipronil has been extensively studied for its insecticidal properties, but it has also been investigated for its potential use in other areas of research. For example, N-(4-chlorophenyl)-2-(4-propyl-1-piperazinyl)acetamide has been shown to have antifungal and antiviral activity, making it a potential candidate for the development of new drugs. Fipronil has also been studied for its potential use in treating neurological disorders, such as epilepsy and Parkinson's disease, due to its ability to modulate the activity of GABA receptors in the brain.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-2-7-18-8-10-19(11-9-18)12-15(20)17-14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGXMIFAACPRKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5298945.png)

![8-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5298972.png)
![1-(2,4-dimethylphenyl)-2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]ethanone](/img/structure/B5298986.png)
![N-cyclopropyl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5298990.png)

![2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5298996.png)
![6-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5299008.png)
![1-(2-bromophenyl)-2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]vinyl 2-bromobenzoate](/img/structure/B5299013.png)


![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299024.png)
![3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5299043.png)
![N-(2-furylmethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5299046.png)